molecular formula C12H26Mg3O19P2 B2763493 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate CAS No. 1713265-25-8

2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate

Cat. No. B2763493
CAS RN: 1713265-25-8
M. Wt: 609.184
InChI Key: ZWRZIDPJTUDDRE-KOQWCPGFSA-N
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Description

“2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate” is a compound with the molecular formula C6H11MgO9P and a molecular weight of 282.42 . It is used in the industry .

Scientific Research Applications

Antioxidant and Redox Activity

Vitamin C derivatives, including 2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate, are renowned for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). Studies highlight their effectiveness in reducing oxidative damage, which is pivotal in preventing cellular damage and aging, and in the management of various diseases, including neurodegenerative disorders (Michels & Frei, 2013). Furthermore, their redox activities are essential in the synthesis of several vital biomolecules and in the regulation of gene expression, signaling pathways, and immune response.

Role in Bone Health and Regeneration

Calcium and phosphate ions, closely related to the metabolism of Vitamin C derivatives, are fundamental in bone health and regeneration. Research indicates that these ions, in conjunction with Vitamin C, enhance the osteogenic differentiation of stem cells and promote bone healing and regeneration. The application of Vitamin C derivatives in tissue engineering and regenerative medicine, particularly in the development of biomaterials for bone repair, underscores its importance in orthopedics and dentistry (Carrodeguas & de Aza, 2010).

Cancer Research

Vitamin C derivatives exhibit selective cytotoxicity towards cancer cells, offering a therapeutic advantage by sparing healthy cells. This property is utilized in cancer research, where Vitamin C and its derivatives are explored for their potential to induce cancer cell apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. The role of Vitamin C in modulating the tumor microenvironment, angiogenesis, and immune response to cancer is an area of active investigation, indicating its potential as an adjunctive cancer therapy (Panicker & Panicker, 2019).

Neuroprotective Effects

The neuroprotective effects of Vitamin C and its derivatives are critical in the prevention and treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. By combating oxidative stress, modulating neurotransmitter synthesis, and influencing neuronal signaling, Vitamin C derivatives contribute to neural health and are explored for their therapeutic potential in mitigating the progression of neurodegenerative conditions (Moretti, Fraga, & Rodrigues, 2017).

Skin Health and Cosmetology

In cosmetology and dermatology, Vitamin C derivatives are incorporated into formulations aimed at promoting skin health, due to their antioxidant properties, ability to stimulate collagen synthesis, and potential in photoprotection. These compounds aid in the prevention and treatment of skin aging, hyperpigmentation, and photo-induced damage, highlighting their significance in skin care products and therapeutic interventions (Capponi, Murri, & Pernice, 2021).

Safety and Hazards

The safety data sheet for a similar compound, magnesium hydrogen phosphate trihydrate, suggests that it may form combustible dust concentrations in air . In case of contact with skin or eyes, or if swallowed or inhaled, medical attention should be sought .

Future Directions

While specific future directions for “2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate” are not mentioned in the search results, similar compounds have been studied for their potential in thermal energy storage .

properties

InChI

InChI=1S/2C6H9O9P.3Mg.H2O/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;;/h2*2,4,7-9H,1H2,(H2,11,12,13);;;;1H2/t2*2-,4+;;;;/m00..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAHLSPFUCDHOV-IXNKEUJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.O.[Mg].[Mg].[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Mg3O19P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dihydrogen phosphate)-L-ascorbic acid, dimagnesium salt hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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